Product packaging for 1-(4-Aminophenyl)-3-(3-fluorophenyl)urea(Cat. No.:)

1-(4-Aminophenyl)-3-(3-fluorophenyl)urea

Cat. No.: B7858657
M. Wt: 245.25 g/mol
InChI Key: SVGOQKTTZQTPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Aminophenyl)-3-(3-fluorophenyl)urea (CAS 1104505-88-5) is a bi-aryl urea compound that serves as a key structural scaffold in medicinal chemistry research, particularly in the design and synthesis of novel kinase inhibitors . The bi-aryl urea moiety is a critical pharmacophore found in several approved therapeutic agents and is known to facilitate binding to the hydrophobic pocket of kinase domains through hydrogen bonds and hydrophobic interactions . Researchers utilize this compound as a building block to develop potential antiproliferative agents, as this core structure can interact with key amino acid residues like Glu885 and Asp1046 in the vascular endothelial growth factor receptor-2 (VEGFR-2), a primary target in anti-angiogenesis cancer research . With a molecular formula of C13H12FN3O and a molecular weight of 245.25 g/mol , it provides a versatile template for structure-activity relationship (SAR) studies. This product is intended for research applications in a laboratory setting and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12FN3O B7858657 1-(4-Aminophenyl)-3-(3-fluorophenyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c14-9-2-1-3-12(8-9)17-13(18)16-11-6-4-10(15)5-7-11/h1-8H,15H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGOQKTTZQTPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Substituted Urea Systems

Development of Novel Synthetic Routes for N,N'-Diaryl Ureas

The construction of the N,N'-diaryl urea (B33335) linkage is a cornerstone of synthesizing compounds like 1-(4-Aminophenyl)-3-(3-fluorophenyl)urea. Researchers have developed various strategies, ranging from traditional methods to more modern, efficient, and safer alternatives.

Carbonylation-Based Syntheses of Aryl Isocyanates and Urea Formation

A prevalent method for synthesizing N,N'-diaryl ureas involves the generation of an aryl isocyanate intermediate, which then reacts with an appropriate amine. nih.gov Carbonylation reactions are a key approach to forming these isocyanates.

One established route is the reductive carbonylation of nitroaromatic compounds. researchgate.netwikipedia.org This process involves reacting a nitroarene with carbon monoxide in the presence of a catalyst, often a palladium complex, to yield the corresponding aryl isocyanate. researchgate.netwikipedia.orgacs.org For the synthesis of this compound, this would entail the carbonylation of a suitably protected 4-nitroaniline (B120555) derivative to form the 4-aminophenyl isocyanate precursor.

Alternatively, oxidative carbonylation of amines presents another pathway. nih.govacs.org This method directly converts primary amines to ureas using a palladium catalyst, carbon monoxide, and an oxidant. nih.govacs.org Palladium(II)-mediated oxidative carbonylation has also been developed for the synthesis of radiolabeled ureas using [11C]carbon monoxide, which proceeds through an isocyanate intermediate. mdpi.com

The following table summarizes key aspects of carbonylation-based syntheses.

Table 1: Comparison of Carbonylation-Based Synthesis Methods
Method Starting Material Key Reagents Intermediate Reference
Reductive Carbonylation Nitroaromatic Compound Carbon Monoxide, Palladium Catalyst Aryl Isocyanate researchgate.netwikipedia.org
Oxidative Carbonylation Primary Amine Carbon Monoxide, Palladium Catalyst, Oxidant Not always isolated nih.govacs.org
Radiolabeling Carbonylation Amine [11C]Carbon Monoxide, Palladium(II) Isocyanate mdpi.com

Phosgene (B1210022)/Triphosgene-Mediated Coupling Strategies

Historically, phosgene (COCl2) was a common reagent for synthesizing isocyanates from amines. acs.org However, due to its extreme toxicity, safer alternatives have been developed. rsc.org Triphosgene (B27547), a solid and easier-to-handle compound, serves as a substitute for gaseous phosgene, as it generates phosgene in situ. commonorganicchemistry.comnih.govresearchgate.net

The synthesis of unsymmetrical diaryl ureas using triphosgene typically involves a one-pot procedure where two different amines are added sequentially. nih.govacs.org For the synthesis of this compound, this would involve reacting a protected 4-aminoaniline with triphosgene to form an isocyanate, followed by the addition of 3-fluoroaniline (B1664137). mdpi.com The order of addition is crucial to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com Other phosgene substitutes like carbonyldiimidazole (CDI) also offer a less hazardous approach. commonorganicchemistry.com

The table below outlines the key features of phosgene and triphosgene-mediated syntheses.

Table 2: Phosgene and Triphosgene in Urea Synthesis
Reagent Key Features Application Reference
Phosgene Highly toxic gas Forms isocyanates from amines acs.org
Triphosgene Solid, in situ phosgene generator One-pot synthesis of unsymmetrical ureas commonorganicchemistry.comnih.govresearchgate.net
Carbonyldiimidazole (CDI) Less toxic alternative Synthesis of ureas commonorganicchemistry.com

Alternative Coupling Procedures for Urea Linkage Formation

In response to the hazards associated with isocyanates and phosgene, several isocyanate-free synthetic routes have been developed. nih.govrsc.orgresearchgate.net These methods often involve the direct coupling of amines with a carbonyl source.

One such method is the palladium-catalyzed C–N cross-coupling reaction. This approach allows for the synthesis of unsymmetrical diaryl ureas by coupling an aryl halide with a protected urea, followed by deprotection and a second arylation. nih.gov Another strategy involves the use of diphenyl carbonate as a phosgene substitute, which reacts with amines to form carbamates that can then be converted to ureas. researchgate.net

Ruthenium-catalyzed carbene insertion into the N–H bonds of urea itself has emerged as a novel isocyanate-free method for producing polyureas. nih.govnih.gov Additionally, the co-reduction of bicarbonate and nitrate (B79036) has been explored for urea synthesis, offering a promising electrochemical route. nih.gov Other innovative approaches include sulfur-assisted carbonylation and oxidation, and the use of metal carbonyls like chromium hexacarbonyl as a safer alternative to carbon monoxide. chemistryviews.orgresearchgate.net Electrocatalytic methods, such as the oxidative coupling of carbon monoxide and ammonia (B1221849) on platinum, are also being investigated. researchgate.net

The following table summarizes various alternative coupling procedures.

Table 3: Isocyanate-Free and Alternative Urea Synthesis Methods
Method Key Reagents/Catalysts Description Reference
Pd-Catalyzed C-N Cross-Coupling Palladium catalyst, protected urea, aryl halides Stepwise arylation of urea nih.gov
Diphenyl Carbonate Method Diphenyl carbonate, amines Forms carbamate (B1207046) intermediate researchgate.net
Ru-Catalyzed Carbene Insertion Ruthenium catalyst, diazo compounds Insertion into urea N-H bonds nih.govnih.gov
Electrochemical Co-reduction Bicarbonate, nitrate Electrochemical C-N coupling nih.gov
Sulfur-Assisted Carbonylation Sulfur, carbon monoxide, oxidant Forms thiocarbamate intermediate researchgate.net
Metal Carbonyls Chromium hexacarbonyl, palladium catalyst Safer CO source chemistryviews.org
Electrocatalytic Oxidative Coupling Platinum catalyst, CO, NH3 Direct urea formation researchgate.net

Targeted Derivatization Strategies for Aminophenyl and Fluorophenyl Urea Scaffolds

The biological activity of this compound can be fine-tuned by modifying its constituent aromatic rings. These modifications can influence the compound's physicochemical properties and its interaction with biological targets.

Modifications at the Aminophenyl Moiety

The aminophenyl portion of the molecule offers several sites for derivatization. The primary amino group is a key functional handle that can be modified to alter the compound's properties. For instance, N-substituted ureas can be used in reactions like the Biginelli reaction to create more complex heterocyclic structures. organic-chemistry.org

In the synthesis of related diaryl ureas, the amino group is often protected during the initial coupling steps. For example, N-acetyl-p-phenylenediamine can be used as a starting material. The acetyl group can be removed later in the synthetic sequence to reveal the free amine.

Substituent Effects on the Fluorophenyl Moiety

The fluorine atom on the fluorophenyl ring plays a crucial role in modulating the properties of the entire molecule. Fluorine is highly electronegative and its presence can significantly impact a drug's potency, metabolic stability, and membrane permeability. researchgate.netmdpi.comresearchgate.net

The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which in turn affects the molecule's lipophilicity and bioavailability. researchgate.netnih.gov The introduction of fluorine can also block sites of metabolic oxidation, increasing the drug's half-life. mdpi.com The small size of the fluorine atom means it often has minimal steric hindrance, allowing it to be well-tolerated within receptor binding pockets. researchgate.netingentaconnect.com

The table below details the effects of fluorine substitution.

Table 4: Effects of Fluorine Substitution in Drug Design
Property Affected Effect of Fluorine Reference
Potency Can increase due to enhanced binding interactions researchgate.netmdpi.com
Metabolic Stability Can increase by blocking metabolic sites researchgate.netmdpi.com
Membrane Permeability Can be enhanced researchgate.net
pKa Modulates the acidity/basicity of nearby groups researchgate.netnih.gov
Conformation Can induce favorable conformational biases researchgate.net

Diversification of the Urea Linker

The urea moiety, -NH(C=O)NH-, is a highly versatile linker in drug design. nih.gov Its hydrogen bond donor and acceptor capabilities are critical for establishing strong interactions with protein and enzyme targets. nih.govresearchgate.net The diversification of the groups attached to the urea nitrogen atoms is a key strategy in medicinal chemistry to conduct structure-activity relationship (SAR) studies, which aim to optimize the pharmacological profile of a lead compound. researchgate.netnih.gov

By systematically altering the substituents, chemists can fine-tune a molecule's properties, including:

Potency and Selectivity: Modifications to the aryl groups, such as the introduction of the 3-fluorophenyl group in the target compound, can significantly alter binding affinity and selectivity for the intended biological target over others. researchgate.netresearchgate.net

Pharmacokinetic Properties: The nature of the substituents influences solubility, lipophilicity, and metabolic stability, which are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Conformational Rigidity: Introducing bulky groups or creating cyclic structures can restrict the conformational flexibility of the molecule, which can lead to higher selectivity and improved oral bioavailability. nih.govnih.gov

The synthesis of a library of analogs based on a core scaffold like 1-phenyl-3-aryl urea allows for the exploration of chemical space to identify compounds with superior therapeutic properties. For instance, SAR studies on various urea derivatives have demonstrated that bulky, hydrophobic groups on one side of the urea and a substituted aryl ring on the other can be crucial for activity against certain targets. researchgate.netnih.gov

Table 1: Examples of Substituted Urea Diversification and Biological Targets

Core StructureSubstituent Variation (R)Example CompoundReported Biological Target/ActivityReference
1-Adamantyl-3-aryl ureaAryl1-Adamantyl-3-(3,4-dichlorophenyl)ureaAnti-tuberculosis (M. tuberculosis EphB/EphE inhibition) researchgate.netnih.gov
1-Aryl-3-aryl ureaArylSorafenibAnticancer (Multikinase inhibitor) frontiersin.orgasianpubs.org
1-Aryl-3-piperidinyl ureaAryl1-(2,4-Dichlorophenyl)-3-((3S,4R)-4-(neopentyloxy)piperidin-3-yl)ureaCXCR3 Antagonist researchgate.net
1-Alkyl-3-aryl ureaAlkylN-Methyl-N-1-naphthyl ureaDisruptor of STAT1 signaling nih.gov

Chemo- and Regioselective Synthesis Challenges and Solutions

The synthesis of an unsymmetrically substituted urea such as this compound presents significant chemo- and regioselectivity challenges.

A primary challenge is the potential for the formation of undesired symmetrical ureas. acs.org For example, reacting two different amines with a carbonyl source can lead to a mixture of two symmetrical ureas and the desired unsymmetrical product, complicating purification and reducing yield.

Furthermore, the synthesis of this compound involves a starting material, p-phenylenediamine (B122844) (or a derivative like 4-nitroaniline), which possesses two nucleophilic amino groups. This introduces a chemoselectivity problem: the reaction must be controlled so that only one of the two amino groups reacts to form the urea linkage, leaving the other free.

Solutions to these challenges often involve a stepwise approach and the use of modern synthetic methods:

Sequential Isocyanate Formation: The most common and reliable solution is a sequential process. nih.govasianpubs.org One of the amines is first converted into a reactive intermediate, typically an isocyanate. wikipedia.org For the target compound, 3-fluoroaniline would be reacted with a phosgene equivalent (which are safer alternatives to highly toxic phosgene gas), such as triphosgene or N,N'-carbonyldiimidazole (CDI), to generate 3-fluorophenyl isocyanate. nih.gov This stable intermediate can then be isolated and reacted with a protected form of the second amine, such as 4-nitroaniline. The nitro group deactivates the second amine and prevents it from reacting. A final reduction step converts the nitro group to the desired amino group of the final product.

Metal-Catalyzed Carbonylations: Palladium-catalyzed methods have emerged as powerful tools for urea synthesis. acs.org These reactions can utilize carbon monoxide or other carbonyl sources to couple amines directly, often with high selectivity and functional group tolerance. acs.orgnih.gov For instance, Pd-catalyzed oxidative carbonylation of a mixture of a primary and secondary amine can lead to trisubstituted ureas with high efficiency. acs.org

Metal-Free Approaches: To avoid the use of potentially toxic metals, metal-free synthetic routes have been developed. One such method involves the dehydration of an in situ-formed carbamic acid (from an amine and CO2) using activated sulfonium (B1226848) reagents to generate an isocyanate, which is then trapped by a second amine. acs.orgnih.gov Another innovative approach uses a hypervalent iodine reagent, such as PhI(OAc)2, to mediate the coupling of amides and amines under mild, metal-free conditions. mdpi.com

Flow Chemistry: Continuous flow synthesis offers enhanced safety and control, particularly when dealing with hazardous reagents or unstable intermediates like isocyanates. researchgate.netvapourtec.com The use of microreactors allows for precise control over temperature, pressure, and reaction time, which can significantly improve selectivity and yield while minimizing the formation of byproducts. researchgate.net

Table 2: Comparison of Synthetic Methods for Unsymmetrical Ureas

MethodKey Reagents/CatalystsAdvantagesDisadvantagesReference
Classical Isocyanate RoutePhosgene, Triphosgene, CDIWell-established, generally high-yielding.Use of highly toxic or hazardous reagents. nih.gov
Palladium-Catalyzed CarbonylationPd(II) catalysts, CO, OxidantHigh catalytic efficiency, good for diverse substrates.Requires pressure equipment (for CO), residual metal contamination. acs.orgnih.gov
Metal-Free DehydrationCO2, DBU, TFAA, DMSOAvoids metal catalysts, uses benign CO2.Requires low temperatures for isocyanate generation. acs.orgnih.gov
Hypervalent Iodine-Mediated CouplingPhI(OAc)2, K3PO4Metal-free, mild conditions, good functional group tolerance.Stoichiometric use of iodine reagent. mdpi.com
Curtius RearrangementDiphenylphosphoryl azide (B81097) (DPPA), MicrowaveRapid (1-5 min), one-pot, scalable.Starts from carboxylic acids, not amines directly. nih.gov
Continuous FlowVarious (e.g., Staudinger/aza-Wittig)Enhanced safety, precise control, easy scale-up.Requires specialized reactor equipment. researchgate.netvapourtec.com

Structure Activity Relationship Sar and Structural Optimization Studies

Positional and Electronic Effects of Aromatic Substituents on Biological Function

The nature and position of substituents on the aromatic rings of diaryl ureas are critical determinants of their biological activity. These substituents can influence the molecule's electronic distribution, hydrophobicity, and ability to form specific interactions with a target protein.

The introduction of a fluorine atom into a drug candidate can profoundly alter its physicochemical and biological properties. Fluorine is the most electronegative element, and its substitution on a phenyl ring can modulate the acidity (pKa) of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable interactions with the target. nih.gov

In a study of phenylurea-substituted 2,4-diamino-pyrimidines, the addition of a para-fluoro substituent to a terminal phenyl ring resulted in comparable biological activity to the unsubstituted analog but with moderately improved selectivity. nih.gov While this is a para-substitution, it highlights the nuanced effects of fluorine. The impact of a 3-fluoro substitution would be to alter the electronic landscape of the phenyl ring, which could affect π-π stacking or other non-covalent interactions with a biological target.

The following table presents data from a study on related phenylurea derivatives, illustrating how different substitutions on the phenyl ring can influence biological activity. While not the exact compound, it provides insight into the effects of substitutions.

CompoundR1 (Position 4)R2 (Position 3)Biological Activity (IC50, µM)Selectivity Index (SI)
Analog 1-NH2-H0.5020
Analog 2-H-NH-CO-NH-Ph0.8017
Analog 3-NH-CO-NH-Ph-4-F-H0.4030
Analog 4-NH-CO-NH-Ph-H1.2013

Data adapted from a study on phenylurea-substituted 2,4-diamino-pyrimidines. nih.gov The IC50 values are against P. falciparum 3D7, and the Selectivity Index is the ratio of cytotoxicity (HepG2) to anti-malarial activity. This data is for illustrative purposes to show the effect of substitutions.

Conformational Analysis and Urea (B33335) Linker Flexibility in Ligand-Target Interactions

The urea linker (-NH-CO-NH-) is a critical structural element in diaryl ureas. It is not merely a spacer but actively participates in binding through hydrogen bonds and maintains the relative orientation of the two phenyl rings. The inherent flexibility of the urea linker allows the molecule to adopt various conformations, but this flexibility can also come with an entropic penalty upon binding to a target. nih.gov

The conformation of diaryl ureas is characterized by the torsional angles around the N-C and C-N bonds of the urea group. These molecules can exist in different conformations, such as syn-syn, syn-anti, and anti-anti, referring to the orientation of the N-H bonds relative to the carbonyl group. The anti-anti conformation is often favored in the solid state for unsubstituted diaryl ureas, while in solution, a variety of conformations can be present. nih.gov

The flexibility of the urea linker is crucial for allowing the phenyl rings to orient themselves optimally within the binding pocket of a target protein. However, excessive flexibility can be detrimental to binding affinity due to the entropic cost of "freezing" the molecule in a single bound conformation. nih.gov Therefore, a balance between flexibility and rigidity is often sought in drug design. In some cases, intramolecular hydrogen bonds can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. nih.gov The interaction of the urea moiety with the catalytic residues of an enzyme, such as soluble epoxide hydrolase, has been shown to mimic the transition state of the enzymatic reaction, highlighting the linker's active role in inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. researchgate.net

For diaryl urea derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities. malariaworld.org Descriptors used in these studies often include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

A typical QSAR study on a series of fluorinated compounds might reveal that the activity is significantly correlated with certain quantum mechanical and electrostatic descriptors. researchgate.net For instance, a model could indicate that a higher negative charge on the urea oxygen and a specific range of hydrophobicity are favorable for activity.

Mechanistic Investigations of Molecular Interactions and Biological Pathways

Enzyme Inhibition Profiling and Mechanistic Elucidation

The urea (B33335) moiety is a critical structural feature that enables these compounds to act as potent enzyme inhibitors by participating in crucial hydrogen bond interactions within enzyme active sites.

Interaction with Specific Kinase Targets

Phenylurea derivatives have been identified as inhibitors of several protein kinases, which are crucial regulators of cellular processes. The inhibitory mechanism often involves the compound binding to the ATP-binding site or an adjacent allosteric pocket.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Docking studies of similar urea-based compounds show that the urea motif is crucial for binding to the back pocket of the VEGFR-2 kinase domain. repec.org The two urea HN moieties can act as hydrogen bond donors, interacting with the backbone carbonyls of key amino acid residues like Glutamate-885 and Aspartate-1046, while the urea carbonyl can act as a hydrogen bond acceptor. repec.org This type of binding stabilizes the inactive conformation of the kinase, preventing its role in angiogenesis. The inhibition of VEGFR-2 signaling is a major target for suppressing cancer growth and metastasis. repec.org

Fibroblast Growth Factor Receptor 1 (FGFR1): Research into novel urea compounds as FGFR1 inhibitors has elucidated important structure-activity relationships. researchgate.net Studies indicate that for mono-substituted phenyl "head" moieties, the presence of an electron-withdrawing group, such as the fluorine atom in 1-(4-Aminophenyl)-3-(3-fluorophenyl)urea, located at the meta-position is favorable for cytotoxic activity. researchgate.net This suggests that the specific substitution pattern of the target compound is conducive to FGFR1 inhibition. FGFR1 is considered a molecular target for the treatment of conditions like metastatic breast cancer. researchgate.net

Epidermal GrowthFactor Receptor (EGFR) and Tropomyosin receptor kinase A (TrkA): While EGFR and TrkA are significant targets in cancer therapy, specific inhibitory data for this compound is not prominently available in the reviewed literature. However, the broader class of small molecule kinase inhibitors includes many that target these receptors, and the established activity of phenylureas against other kinases suggests a potential for interaction that may warrant future investigation.

Table 1: Kinase Targets and Potential Interactions

Kinase Target Interacting Residues (based on analogs) Key Interaction Type Potential Effect
VEGFR-2 Glu885, Asp1046 Hydrogen Bonding Inhibition of Angiogenesis
FGFR1 N/A Favorable electronics (meta-F) Inhibition of Cell Proliferation
EGFR Not specified Not specified Not specified
TrkA Not specified Not specified Not specified

Modulation of Histone Deacetylases

Aryl urea compounds have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govmdpi.com Some studies have found that simple aryl ureas can act as modestly potent, non-selective HDAC inhibitors. nih.govmdpi.com Further research on 1-(2-aminophenyl)-3-arylurea derivatives demonstrated that these compounds could act as dual inhibitors of both HDACs and the Ephrin type-A receptor 2 (EphA2). nih.gov

The mechanism of inhibition often involves the inhibitor accessing the catalytic tunnel of the HDAC enzyme. aacrjournals.org The structure-activity relationship studies reveal that substitutions on the urea linker can significantly enhance potency and selectivity, for instance, toward HDAC6. nih.govmdpi.com This modulation of HDAC activity can lead to changes in gene expression that induce differentiation, growth arrest, or apoptosis in cancer cells. tandfonline.com

Telomerase Inhibitory Activity

Telomerase is a ribonucleoprotein enzyme essential for maintaining telomere length and is activated in the majority of cancer cells, making it an attractive therapeutic target. nih.gov While various compounds are investigated for their ability to down-regulate telomerase activity, direct evidence specifically linking this compound to telomerase inhibition is not available in the current body of research.

Receptor Binding and Antagonism/Agonism Studies

Beyond intracellular enzymes, phenylurea compounds have been shown to interact with cell surface receptors.

Neuropeptide Y5 Receptor (NPY5R): The Neuropeptide Y5 (NPY5) receptor, a G protein-coupled receptor (GPCR), has been a focus for the development of phenylurea-based antagonists. nih.gov Structure-activity relationship studies of trisubstituted phenyl ureas led to the optimization of potent NPY5R antagonists with IC50 values in the nanomolar range. nih.gov Functional assays confirmed that these urea analogues act as antagonists, capable of inhibiting signaling pathways such as forskolin-induced cyclic AMP accumulation in cells transfected with the human NPY5 receptor. nih.gov The NPY/Y5R pathway has been implicated in stimulating the motility and invasiveness of cancer cells, highlighting the therapeutic potential of its antagonists. nih.gov

Modulation of Cellular Signaling Pathways

The inhibition of upstream targets like kinases and HDACs by this compound and its analogs can have cascading effects on downstream cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammation, cell proliferation, and survival. Its activity can be modulated by several mechanisms relevant to urea-based inhibitors:

Via HDAC Inhibition: HDAC inhibitors can have a complex effect on NF-κB signaling. Reversible acetylation of the RelA (p65) subunit of NF-κB is a key regulatory step. tandfonline.com HDACs, particularly HDAC3, can deacetylate p65, which terminates the signal. mdpi.comtandfonline.com Therefore, inhibition of HDACs by a compound like an aryl urea can prevent this deacetylation, potentially enhancing or prolonging NF-κB transcriptional activity. mdpi.comtandfonline.com This can lead to either anti-apoptotic or pro-inflammatory effects depending on the cellular context. researchgate.nettandfonline.com

Via Kinase Inhibition: Both VEGFR and FGFR signaling have been shown to activate the NF-κB pathway. oup.com FGFR1 can promote NF-κB signaling by reducing the degradation of TAK1, a central regulator of the pathway. oup.com Consequently, FGFR inhibitors can blunt NF-κB activation. oup.com Similarly, VEGF-receptor signaling can induce canonical NF-κB signaling in endothelial cells, and inhibitors of this pathway can suppress it. nih.gov

Molecular Docking and Binding Site Analysis in Target Proteins

Molecular docking simulations are a powerful tool for elucidating the binding modes of inhibitors like this compound within their protein targets. These computational studies provide valuable insights into the specific interactions that drive inhibitory activity. tandfonline.com

For related urea derivatives, docking studies have successfully predicted and explained their binding affinities. tandfonline.comoup.com A prominent example is the interaction with VEGFR-2. Docking experiments revealed that the urea motif fits into a hydrophobic back pocket of the kinase domain. repec.org The binding is stabilized by a network of hydrogen bonds:

One urea amine (NH) group donates a hydrogen bond to the backbone carbonyl of Glu885 . repec.org

The second urea amine (NH) group donates a hydrogen bond to the backbone carbonyl of Asp1046 . repec.org

The urea carbonyl (C=O) group acts as a hydrogen bond acceptor for the backbone amide of Asp1046 . repec.org

This precise positioning within the active site locks the kinase in an inactive state, effectively inhibiting its function. Similar docking approaches have been used to rationalize the activity of urea derivatives against targets like soluble epoxide hydrolase (sEH) and aromatase. oup.com

Table 2: Molecular Docking Insights for Urea Derivatives

Target Protein Key Interacting Residues Binding Location
VEGFR-2 Asp1046, Glu885 Hydrophobic back pocket
sEH Not specified Active Site
Aromatase Not specified Active Site

Preclinical Biological Evaluation in Disease Models

In Vitro Cellular Efficacy Studies

Antiproliferative Activity in Cancer Cell Lines (e.g., Triple-Negative Breast Cancer, HepG2, PC-3, HCT-116, ACHN)

The primary role of 1-(4-Aminophenyl)-3-(3-fluorophenyl)urea in anticancer research appears to be that of a chemical intermediate for the synthesis of more complex molecules. In one notable study, the compound, referred to as N-(4-Aminophenyl)-N′-(3-fluorophenyl)urea, was synthesized and subsequently used to create a series of 2,4-diamino-pyrimidine derivatives designed as potential anti-malarial agents.

As part of the evaluation of these final derivatives, their cytotoxicity was assessed against the HepG2 human liver cancer cell line. This screening is a standard procedure to determine the selectivity of a compound, comparing its toxicity to mammalian cells versus its intended target (in this case, the malaria parasite). The derivatives, which incorporate the core structure of this compound, displayed a wide range of cytotoxic effects on HepG2 cells, with IC₅₀ values spanning from 2.6 to over 40 µM.

Compound IDStructure DescriptionCytotoxicity IC₅₀ (µM)
23 4-((4-((3-Fluorophenyl)carbamoyl)phenyl)amino)-N,N-dimethyl-1,3,5-triazine-2-carboxamide>40
27 4-((4-((3-Fluorophenyl)carbamoyl)phenyl)amino)-1,3,5-triazine-2-carbonitrile2.6
28 N-Cyclopropyl-4-((4-((3-fluorophenyl)carbamoyl)phenyl)amino)-1,3,5-triazine-2-carboxamide13

Direct experimental data on the antiproliferative activity of the parent compound, this compound, against other specified cancer cell lines such as triple-negative breast cancer (TNBC), PC-3, HCT-116, or ACHN has not been detailed in the reviewed literature. Research has more broadly explored other urea (B33335) derivatives for anticancer properties, with some showing efficacy by inhibiting critical cellular pathways.

Antimicrobial Spectrum of Activity (e.g., Gram-positive, Gram-negative bacteria)

While the broader class of urea derivatives has been a subject of investigation for potential antimicrobial applications, specific studies detailing the antimicrobial spectrum of this compound are not prominent in the available scientific literature. Research into other novel urea-based compounds has identified molecules with activity against Gram-positive bacteria, demonstrating the potential of this chemical class to yield effective antibiotic agents. However, dedicated studies to characterize the efficacy of this compound against specific strains of Gram-positive or Gram-negative bacteria have not been found.

Anti-malarial Efficacy

The most significant evaluation of this compound has been in the context of developing new anti-malarial drugs. The compound serves as a key building block (intermediate 5b) for the synthesis of phenylurea-substituted 2,4-diamino-pyrimidines. These pyrimidine (B1678525) derivatives were specifically designed to improve upon the anti-malarial activity and selectivity of a previously reported series of compounds.

The resulting derivatives were tested for their in vitro efficacy against the 3D7 strain of Plasmodium falciparum, which is known to be resistant to the drug chloroquine. Several of the synthesized compounds demonstrated sub-micromolar potency, indicating significant anti-malarial activity. For instance, a derivative featuring a 3-substituted urea displayed a comparable IC₅₀ value to the best compound from a previous study. The strategic use of this compound as a precursor was thus validated by the potent anti-malarial activity of the final products.

Compound IDStructure DescriptionAnti-malarial IC₅₀ (µM) vs. P. falciparum 3D7
23 4-((4-((3-Fluorophenyl)carbamoyl)phenyl)amino)-N,N-dimethyl-1,3,5-triazine-2-carboxamide2.5
27 4-((4-((3-Fluorophenyl)carbamoyl)phenyl)amino)-1,3,5-triazine-2-carbonitrile0.81
28 N-Cyclopropyl-4-((4-((3-fluorophenyl)carbamoyl)phenyl)amino)-1,3,5-triazine-2-carboxamide1.1

Anti-inflammatory and Antimycobacterial Potentials

There is no specific information available in the reviewed scientific literature regarding the anti-inflammatory properties of this compound.

In the area of antimycobacterial research, studies have been conducted on related urea derivatives. For example, a series of substituted ureas, including those derived from 3,4-dichlorophenyl isocyanate, showed appreciable activity against Mycobacterium tuberculosis H37Rv, with some compounds producing growth inhibition in the range of 80-89% at a concentration of 6.25 µM. These findings suggest that the phenylurea scaffold could be a promising starting point for developing new antimycobacterial agents. However, specific data on the antimycobacterial potential of the 3-fluoro substituted variant, this compound, has not been reported.

In Vivo Proof-of-Concept Studies in Animal Models (excluding human trials)

Evaluation in Xenograft Models for Anticancer Research

Based on the available scientific literature, this compound has not been evaluated in in vivo xenograft models for anticancer research. Its primary documented role is as a synthetic precursor rather than a final therapeutic agent. In the broader field of oncology research, other, more complex urea-containing compounds have been tested in vivo. For instance, the dichlorophenyl urea compound COH-SR4 was shown to effectively inhibit tumor growth in both syngeneic and nude mouse xenograft models of melanoma. Similarly, the FGFR inhibitor infigratinib, which also contains a urea moiety, demonstrated significant anticancer activity in bladder cancer xenografts. These studies illustrate a common pathway for preclinical validation, but direct evidence for this compound in such models is currently absent.

Efficacy in Infectious Disease Models

Following a comprehensive review of publicly available scientific literature, no data was found regarding the preclinical evaluation of this compound in infectious disease models. Extensive searches for studies assessing the antiviral, antibacterial, or antifungal activity of this specific compound did not yield any published research.

Therefore, it is not possible to provide detailed research findings or data tables on the efficacy of this compound against any infectious agents at this time. The scientific community has not published any reports on its potential use or effectiveness in this area.

Advanced Spectroscopic and Computational Characterization in Chemical Research

Vibrational Spectroscopy for Molecular Structure and Dynamics (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a detailed fingerprint of 1-(4-Aminophenyl)-3-(3-fluorophenyl)urea by probing the vibrational modes of its functional groups. The spectra are characterized by distinct peaks corresponding to the urea (B33335) linker, the aminophenyl group, and the fluorophenyl group.

Key vibrational bands for urea derivatives include the N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The C=O stretching vibration, known as the Amide I band, is a strong indicator of the urea core and usually appears around 1630-1680 cm⁻¹. The N-H bending (Amide II) and C-N stretching modes also provide structural confirmation. For the aromatic portions, C-H stretching is expected above 3000 cm⁻¹, while the C-F stretching vibration of the fluorophenyl ring gives a characteristic signal, typically in the 1100-1300 cm⁻¹ range. The primary amine (-NH₂) on the aminophenyl ring will show characteristic N-H stretching and scissoring vibrations. researchgate.net

Table 1: Predicted FT-IR / FT-Raman Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine & UreaN-H Stretch3300 - 3500
Aromatic RingC-H Stretch3000 - 3100
UreaC=O Stretch (Amide I)1630 - 1680
Amine / UreaN-H Bend (Amide II)1550 - 1640
Aromatic RingsC=C Stretch1450 - 1600
Fluorophenyl RingC-F Stretch1100 - 1300

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity and conformational details of this compound. Both ¹H and ¹³C NMR provide unique insights.

In the ¹H NMR spectrum, distinct signals are expected for the amine (-NH₂) and urea (-NH-) protons, which are typically broad and found in the downfield region. The aromatic protons on the two phenyl rings would appear as multiplets in the range of 6.5-7.5 ppm. The protons on the aminophenyl ring are influenced by the electron-donating amino group, while those on the fluorophenyl ring are affected by the electronegative fluorine atom, leading to different chemical shifts and coupling patterns.

The ¹³C NMR spectrum is equally informative. The carbonyl carbon of the urea group is expected to have a chemical shift in the range of 150-160 ppm. A key feature is the coupling between the fluorine atom and the carbons of the fluorophenyl ring. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF), while adjacent carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, confirming the substitution pattern. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings

NucleusGroupPredicted Chemical Shift (ppm)Notes
¹HUrea (-NH-CO-NH-)8.0 - 9.5Two separate broad singlets
¹HAromatic (Phenyl)6.5 - 7.5Complex multiplets
¹HAmine (-NH₂)3.5 - 5.5Broad singlet
¹³CUrea (C=O)150 - 160
¹³CAromatic (C-F)160 - 165Doublet, ¹JCF ≈ 240-250 Hz researchgate.net
¹³CAromatic (C-NH₂)140 - 150
¹³CAromatic (Other)110 - 135C-F couplings observable on fluorophenyl ring researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov The nominal molecular weight of the compound (C₁₃H₁₂FN₃O) is approximately 245.26 g/mol .

Under electron ionization (EI), the molecule is expected to fragment primarily at the weaker C-N bonds of the urea linkage. This would lead to characteristic fragment ions corresponding to the 3-fluorophenyl isocyanate radical cation and the 4-aminophenyl radical cation, or related structures. The observation of these fragments confirms the identity of the two aromatic substituents and the urea core.

Potential Fragmentation Pathways:

Cleavage 1: Formation of [F-C₆H₄-NCO]⁺ and [H₂N-C₆H₄-NH]⁺ ions.

Cleavage 2: Formation of [H₂N-C₆H₄-NCO]⁺ and [F-C₆H₅]⁺ ions.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal of a suitable analog provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While data for the title compound is not directly available, the crystal structure of its immediate precursor, 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, offers significant insight. nih.gov The reduction of the nitro group to an amine group is not expected to fundamentally alter the core crystal packing drivers.

The nitro-analog crystallizes in the monoclinic space group P2₁/c. nih.gov A key feature of its structure is the planarity between the two aromatic rings, with a very small dihedral angle of 6.51(9)° between them. nih.gov The crystal structure is heavily stabilized by a network of intermolecular N-H···O hydrogen bonds, where the urea N-H groups act as donors and the nitro (or amino in the title compound) and urea carbonyl groups act as acceptors. nih.gov This extensive hydrogen bonding is a hallmark of urea-containing compounds and dictates their supramolecular assembly. nih.govmdpi.com

Table 3: Crystallographic Data for the Analog 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea

ParameterValueReference
Chemical FormulaC₁₃H₁₀FN₃O₃ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
Dihedral Angle (Phenyl Rings)6.51 (9)° nih.gov
Key InteractionsN-H···O Hydrogen Bonds nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules, offering predictions that complement experimental findings. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with XRD data.

Predict Spectroscopic Properties: Calculate vibrational frequencies (for comparison with FT-IR/Raman) and NMR chemical shifts, aiding in the assignment of experimental spectra. researchgate.net

Analyze Electronic Properties: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This analysis reveals regions of electrophilicity and nucleophilicity, providing insight into the molecule's reactivity. The HOMO is expected to be localized on the electron-rich aminophenyl ring, while the LUMO may have significant contributions from the fluorophenyl ring and urea bridge.

Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Landscape

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For a compound like this compound, which may have applications in medicinal chemistry, MD simulations are invaluable for studying its interactions with biological macromolecules, such as proteins. mdpi.com

By placing the molecule in a simulated binding pocket of a target protein, MD can:

Assess Binding Stability: Determine if the ligand remains stably bound over the course of the simulation.

Identify Key Interactions: Reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. mdpi.com

Explore Conformational Flexibility: Analyze the range of shapes (conformations) the molecule adopts within the binding site and in solution, which is crucial for its biological activity.

These simulations provide a dynamic picture of the binding process that is not available from static methods like docking or X-ray crystallography alone. mdpi.com

Non-linear Optical Properties and Their Theoretical and Experimental Investigations

Organic molecules featuring electron-donating and electron-withdrawing groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. Urea derivatives are of particular interest in this field due to their potential for forming non-centrosymmetric crystal structures via hydrogen bonding, a prerequisite for second-order NLO effects. researchgate.net

The structure of this compound, with its electron-donating amino group and the relatively electron-withdrawing fluorophenyl moiety linked by the urea bridge, suggests potential for NLO activity. Experimental investigation of these properties often involves techniques like the Z-scan method to measure third-order NLO susceptibility. researchgate.net Theoretical calculations using quantum chemistry can predict the hyperpolarizability of the molecule, which is the microscopic origin of the macroscopic NLO response. Studies on related materials like urea p-nitrophenol have demonstrated their potential for applications in optical limiting and frequency conversion. researchgate.net

Future Research Directions and Innovation in Urea Compound Chemistry

Rational Design of Next-Generation Urea (B33335) Derivatives

The rational design of new urea derivatives is a highly active area of research focused on optimizing molecular interactions with target proteins to improve therapeutic outcomes. nih.govresearchgate.net The diaryl urea structure, central to many kinase inhibitors, serves as a versatile scaffold for modification. Future design strategies are increasingly focused on fine-tuning this scaffold to achieve greater potency and selectivity.

Key approaches in next-generation design include:

Structure-Activity Relationship (SAR) Studies: SAR analysis is fundamental to understanding how chemical structure relates to biological activity. nih.gov For diaryl ureas, SAR studies have established that specific substitutions on the aryl rings are crucial for high inhibitory potency. For instance, the placement of halogen atoms, such as the fluorine in 1-(4-Aminophenyl)-3-(3-fluorophenyl)urea, can significantly modulate electronic properties and binding affinity. nih.govnih.gov Future research will continue to build on these principles, systematically exploring a wider range of functional groups to enhance target engagement.

Bioisosteric Replacement: This strategy involves substituting parts of a molecule with chemical groups that have similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. In urea derivatives, replacing a standard phenyl ring with a different aromatic or heterocyclic system can alter solubility, metabolic stability, and target selectivity. nih.gov The formation of intramolecular hydrogen bonds is another design tactic used to create transient ring-like structures, which can improve cell permeability and solubility by mimicking bicyclic structures. nih.gov

Conformational Restriction: The flexibility of the urea linker can be constrained to lock the molecule into a bioactive conformation. This can be achieved by introducing bulky groups or incorporating the urea moiety into a cyclic system. Such modifications can reduce the entropic penalty upon binding to a target, potentially leading to a significant increase in affinity and selectivity. nih.gov

Research findings indicate that the urea functionality is critical for binding to many enzyme targets, where it can mimic transition states or establish strong hydrogen bonds with key amino acid residues in the active site. nih.gov

Exploration of Novel Biological Targets

While urea derivatives are well-known as inhibitors of protein kinases like VEGFR-2, BRAF, and FGFR1, a significant future direction is the exploration of entirely new biological targets. nih.govnih.gov The structural and electronic versatility of the urea scaffold makes it suitable for adaptation against a wide array of proteins implicated in disease. researchgate.net

Emerging and future target classes for urea-based compounds include:

Epigenetic Enzymes: Targets such as histone deacetylases (HDACs) and protein methyltransferases (PRMTs) are gaining attention. nih.gov The unique hydrogen-bonding capabilities of urea are well-suited for interacting with the active sites of these enzymes.

Inflammasome Components: The NLRP3 inflammasome is a key player in inflammatory diseases. Recent studies have shown that novel urea derivatives can inhibit inflammasome activation by targeting components like NEK7, a protein crucial for its assembly. nih.gov This opens up new therapeutic possibilities for a range of inflammatory conditions.

Protein-Protein Interactions (PPIs): Disrupting PPIs is a challenging but promising area in drug discovery. The urea backbone can serve as a template for designing molecules that can effectively block the large surface areas involved in these interactions.

Enzyme Families Beyond Kinases: Researchers are applying urea-based inhibitors to other enzyme classes, such as soluble epoxide hydrolase (sEH), where the urea moiety mimics the transition state of the catalytic reaction. nih.gov Other targets of interest include urease, proteases, and DNA gyrase. nih.govacs.org A recent study identified a novel urea-based compound as an inhibitor of transforming growth factor-β type 1 receptor (TGFβR1), a serine-threonine kinase involved in cancer metastasis. rsc.org

The continuous identification of new disease targets will provide fertile ground for repurposing and redesigning urea-based scaffolds. nih.gov

Development of Advanced Computational Models

Computational chemistry is an indispensable tool for accelerating the design and optimization of urea derivatives. Advanced modeling techniques provide deep insights into molecular behavior, guiding synthetic efforts toward more promising candidates.

Key computational approaches include:

Quantum Mechanics (QM): QM methods are used to study the electronic structure and conformational preferences of urea derivatives. sciencepublishinggroup.com This helps in understanding the stability of different isomers and the nature of intramolecular and intermolecular interactions.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For urea compounds, docking studies are routinely used to visualize how the urea linker forms hydrogen bonds within the kinase hinge region or other binding sites, helping to explain observed SAR data. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. rsc.org These simulations can assess the stability of the binding pose predicted by docking and reveal key interactions that contribute to binding affinity. Recent studies have used long-timescale MD simulations to confirm the stability of novel urea-based inhibitors in the active site of their target. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and biological activity. slideshare.net These models can be used to predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize and test.

These computational tools, often used in combination, create a powerful pipeline for in silico screening and lead optimization, reducing the time and cost associated with traditional drug discovery. rsc.org

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

To explore the vast chemical space of possible urea derivatives, modern drug discovery relies heavily on the integration of combinatorial chemistry and high-throughput screening (HTS). researchgate.net This synergy allows for the rapid generation and evaluation of large libraries of compounds to identify novel "hits."

Combinatorial Chemistry: This field employs techniques to synthesize a large number of different but structurally related molecules simultaneously. researchgate.netnih.gov For urea synthesis, combinatorial approaches often use solid-phase synthesis, where one of the amine precursors is attached to a resin bead, followed by reaction with various isocyanates. researchgate.net This method allows for the efficient creation of thousands of unique urea derivatives in a short period. Solution-phase parallel synthesis is also widely used. researchgate.net The classical method for preparing urea derivatives involves reacting an amine with an isocyanate, which is often generated in situ from another amine and phosgene (B1210022) or a phosgene equivalent. nih.gov

High-Throughput Screening (HTS): HTS utilizes automated robotics and sensitive detection methods to rapidly test entire compound libraries for activity against a specific biological target. slideshare.netbenthamscience.com This process can quickly identify compounds that inhibit an enzyme or block a receptor. The "hits" identified through HTS serve as starting points for more focused lead optimization campaigns, where their potency, selectivity, and drug-like properties are improved through rational design and further synthesis. researchgate.net

The combination of these technologies enables researchers to systematically investigate the therapeutic potential of diverse urea-based scaffolds, significantly increasing the probability of discovering new drug candidates. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Aminophenyl)-3-(3-fluorophenyl)urea, and how is its purity validated?

  • Methodology : The compound can be synthesized via a urea-forming reaction between 4-aminophenyl isocyanate and 3-fluoroaniline derivatives. A common approach involves reacting substituted phenyl isocyanates (e.g., 3-fluorophenyl isocyanate) with aromatic amines under anhydrous conditions in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), often catalyzed by trifluoroacetic acid (TFA) .
  • Characterization : Validate purity and structure using:

  • ¹H/¹³C NMR : To confirm substituent positions and urea linkage (e.g., urea NH protons at δ 8.5–9.5 ppm) .
  • LCMS/HRMS : To verify molecular weight (e.g., [M+H]+ peaks) .
  • IR Spectroscopy : Urea carbonyl stretching bands near 1640–1680 cm⁻¹ .

Q. What analytical techniques are critical for assessing structural integrity and stability?

  • HPLC : Quantify purity (>95% recommended for biological assays) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., urea NH···O interactions) for structure-activity relationship (SAR) insights .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, crucial for storage and formulation .

Q. How can researchers screen for biological activity in vitro?

  • Kinase Inhibition Assays : Test against tyrosine kinases (e.g., TRKA) using fluorescence-based enzymatic assays (IC₅₀ determination) .
  • Antiproliferative Activity : Evaluate in cancer cell lines (e.g., MTT assay) with IC₅₀ values compared to controls .
  • Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How does the position of fluorine substitution on the phenyl ring influence bioactivity?

  • SAR Analysis : Compare activity of 3-fluorophenyl vs. 2- or 4-fluorophenyl analogs. For example:

  • 3-Fluorophenyl derivatives show enhanced kinase inhibition due to optimal steric and electronic effects .
  • 4-Fluorophenyl analogs may exhibit reduced solubility, impacting pharmacokinetics .
    • Computational Modeling : Density functional theory (DFT) can predict electronic effects of fluorine substitution on urea’s hydrogen-bonding capacity .

Q. How can contradictions in reported biological data be resolved?

  • Case Study : If one study reports potent TRKA inhibition while another shows weak activity , consider:

  • Assay Conditions : Differences in buffer pH, ATP concentrations, or cell lines.
  • Compound Stability : Degradation under assay conditions (e.g., hydrolysis of urea in aqueous media) .
  • Orthogonal Validation : Confirm results using alternative methods (e.g., Western blotting for phosphorylated TRKA) .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Prodrug Design : Mask polar groups (e.g., amine) with acetyl or PEGylated moieties to enhance bioavailability .
  • Metabolic Stability : Test in liver microsomes (e.g., CYP450 inhibition assays) to identify metabolic hotspots .
  • Formulation Optimization : Use nanoemulsions or liposomes to improve solubility of hydrophobic urea derivatives .

Q. How can crystallography and molecular dynamics (MD) elucidate target binding mechanisms?

  • X-ray Co-crystallization : Resolve the compound’s binding pose in TRKA’s ATP-binding pocket (e.g., urea NH interactions with backbone carbonyls) .
  • MD Simulations : Simulate binding/unbinding kinetics to optimize residence time and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.